molecular formula C13H14N2O2S2 B2406390 (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 1164495-48-0

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2406390
CAS No.: 1164495-48-0
M. Wt: 294.39
InChI Key: CGPGIAUKAXAHHO-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that features a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves the reaction of 3-ethylbenzo[d]thiazol-2-amine with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .

Biology

The compound has shown potential as a quorum sensing inhibitor in Gram-negative bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Inhibiting this process can reduce bacterial virulence and biofilm formation .

Medicine

In medicine, the compound is being investigated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to bacterial enzymes and disrupts their function, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with bacterial cell wall synthesis and protein production .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethylbenzo[d]thiazolium bromide
  • Benzo[d]thiazole-2-thiol
  • 2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol

Uniqueness

(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate stands out due to its unique combination of a benzo[d]thiazole core with an ethanethioate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

S-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-15-10-6-4-5-7-11(10)19-13(15)14-12(17)8-18-9(2)16/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPGIAUKAXAHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.